molecular formula C24H25N3O4 B11014252 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11014252
M. Wt: 419.5 g/mol
InChI Key: WCJHBYDHRWJJDN-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and a benzimidazole moiety linked via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol derivative with a β-keto ester in the presence of an acid catalyst .

The next step involves the introduction of the methoxy and methyl groups onto the chromen-2-one core. This can be achieved through methylation and methoxylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.

The final step involves the coupling of the chromen-2-one derivative with the benzimidazole moiety. This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the propanamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core and benzimidazole moiety are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A simpler chromen-2-one derivative with a methyl group at the 6-position.

    7-Methoxycoumarin: A chromen-2-one derivative with a methoxy group at the 7-position.

    Benzimidazole derivatives: Compounds containing the benzimidazole moiety, which are known for their diverse biological activities.

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is unique due to its combination of the chromen-2-one core and benzimidazole moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C24H25N3O4/c1-15-12-24(29)31-21-14-20(30-3)16(13-17(15)21)8-9-23(28)25-11-10-22-26-18-6-4-5-7-19(18)27(22)2/h4-7,12-14H,8-11H2,1-3H3,(H,25,28)

InChI Key

WCJHBYDHRWJJDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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